molecular formula C22H25N3O4 B11070403 3-[4-(4-Hydroxyphenyl)piperazin-1-yl]-1-(4-methoxybenzyl)pyrrolidine-2,5-dione

3-[4-(4-Hydroxyphenyl)piperazin-1-yl]-1-(4-methoxybenzyl)pyrrolidine-2,5-dione

Cat. No.: B11070403
M. Wt: 395.5 g/mol
InChI Key: CCXNVPXKUPITEH-UHFFFAOYSA-N
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Description

3-[4-(4-Hydroxyphenyl)piperazin-1-yl]-1-(4-methoxybenzyl)pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core, a piperazine ring, and both hydroxyphenyl and methoxybenzyl substituents. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 3-[4-(4-Hydroxyphenyl)piperazin-1-yl]-1-(4-methoxybenzyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method includes:

    Formation of the pyrrolidine-2,5-dione core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the piperazine ring: This step often involves a nucleophilic substitution reaction where a piperazine derivative reacts with the intermediate compound.

    Attachment of the hydroxyphenyl and methoxybenzyl groups: These groups can be introduced through various coupling reactions, such as Suzuki or Heck coupling, depending on the specific functional groups present on the intermediates.

Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

3-[4-(4-Hydroxyphenyl)piperazin-1-yl]-1-(4-methoxybenzyl)pyrrolidine-2,5-dione can undergo several types of chemical reactions:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones under the influence of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride, particularly targeting the carbonyl groups in the pyrrolidine-2,5-dione core.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where various electrophiles can replace hydrogen atoms on the nitrogen atoms.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon for hydrogenation reactions.

Major products formed from these reactions depend on the specific conditions and reagents used, but can include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

3-[4-(4-Hydroxyphenyl)piperazin-1-yl]-1-(4-methoxybenzyl)pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-[4-(4-Hydroxyphenyl)piperazin-1-yl]-1-(4-methoxybenzyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved can vary depending on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar compounds to 3-[4-(4-Hydroxyphenyl)piperazin-1-yl]-1-(4-methoxybenzyl)pyrrolidine-2,5-dione include other derivatives of pyrrolidine-2,5-dione and piperazine. These compounds may share similar structural features but differ in their substituents, leading to variations in their biological activities and applications. For example:

    3-[4-(4-Bromophenyl)piperazin-1-yl]-1-(4-methoxybenzyl)pyrrolidine-2,5-dione: Similar structure but with a bromophenyl group instead of a hydroxyphenyl group.

    3-[4-(4-Hydroxyphenyl)piperazin-1-yl]-1-(4-ethoxybenzyl)pyrrolidine-2,5-dione: Similar structure but with an ethoxybenzyl group instead of a methoxybenzyl group.

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and the resulting biological activities.

Properties

Molecular Formula

C22H25N3O4

Molecular Weight

395.5 g/mol

IUPAC Name

3-[4-(4-hydroxyphenyl)piperazin-1-yl]-1-[(4-methoxyphenyl)methyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C22H25N3O4/c1-29-19-8-2-16(3-9-19)15-25-21(27)14-20(22(25)28)24-12-10-23(11-13-24)17-4-6-18(26)7-5-17/h2-9,20,26H,10-15H2,1H3

InChI Key

CCXNVPXKUPITEH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=C(C=C4)O

Origin of Product

United States

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